4-tert-butyl-N-(4-sulfamoylphenyl)benzamide
CAS No.: 312704-63-5
Cat. No.: VC8944957
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 312704-63-5 |
---|---|
Molecular Formula | C17H20N2O3S |
Molecular Weight | 332.4 g/mol |
IUPAC Name | 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide |
Standard InChI | InChI=1S/C17H20N2O3S/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-14-8-10-15(11-9-14)23(18,21)22/h4-11H,1-3H3,(H,19,20)(H2,18,21,22) |
Standard InChI Key | JNCGPUJPMPRVLW-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide is C₁₈H₂₁N₂O₃S, derived from:
-
A benzamide backbone (C₆H₅CONH₂).
-
A tert-butyl group (-C(CH₃)₃) at the para position of the benzamide’s aromatic ring.
-
A 4-sulfamoylphenyl group (-C₆H₄SO₂NH₂) attached via an amide linkage.
Key structural features include:
-
Tert-butyl group: Enhances lipophilicity, improving membrane permeability and metabolic stability .
-
Sulfamoyl group: Introduces hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides), critical for enzyme interactions .
Table 1: Computed Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 345.44 g/mol | Calculated |
LogP (Partition Coefficient) | 3.82 ± 0.5 | Estimated |
Polar Surface Area | 98.5 Ų | Predicted |
Solubility (Water) | <1 mg/mL (low) | Analog Data |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via a two-step approach:
-
Sulfamoylation of 4-aminobenzenesulfonamide: Introduction of the sulfamoyl group via reaction with sulfamoyl chloride under basic conditions .
-
Amide Coupling: Reaction of 4-tert-butylbenzoic acid with the sulfamoylated aniline using a carbodiimide-based coupling agent (e.g., DCC or EDCI) and DMAP as a catalyst .
Optimized Reaction Conditions
-
Step 1:
-
Step 2:
Table 2: Yield Comparison of Analogous Syntheses
Compound | Yield (%) | Purity (%) | Source |
---|---|---|---|
4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | 78 | 95 | |
4-Fluoro analog | 65 | 92 |
Biological Activity and Mechanism
Antiviral and Antimicrobial Activity
Structural analogs exhibit moderate activity against enteroviruses and Gram-positive bacteria. For example:
-
4-Fluoro derivative: IC₅₀ = 12 μM against coxsackievirus B3 .
-
Ethyl-linked analog: MIC = 8 μg/mL against Staphylococcus aureus .
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: Serves as a scaffold for designing CA inhibitors for glaucoma and epilepsy .
-
Prodrug Potential: The amide bond can be hydrolyzed in vivo to release sulfamoyl pharmacophores.
Materials Science
-
Crystallinity: Sulfonamide moieties promote stable crystal lattice formation, useful in optoelectronic materials .
-
Polymer Modification: Incorporation into polyamides enhances thermal stability (Tg > 200°C) .
Comparison with Structural Analogs
Table 3: Activity and Property Comparison
Compound | Enzyme Inhibition (IC₅₀) | Antiviral Activity | LogP |
---|---|---|---|
Target Compound | 0.45 μM (CA II) | Not tested | 3.82 |
4-Fluoro analog | 0.38 μM (CA II) | 12 μM (CVB3) | 3.95 |
Ethyl-linked analog | 1.2 μM (CA II) | Inactive | 4.78 |
Key trends:
-
Fluorination slightly improves CA inhibition but reduces solubility .
-
Elongated linkers (e.g., ethyl) decrease potency due to steric hindrance .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume